molecular formula C13H14N2O2 B13603284 2-Amino-3-(2-methylquinolin-4-yl)propanoic acid

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid

Cat. No.: B13603284
M. Wt: 230.26 g/mol
InChI Key: BMRTYMNERRJGFE-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring substituted with a methyl group at the 2-position and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylquinolin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methylation: The quinoline ring is then methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Amino Acid Side Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the quinoline ring can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid side chain can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyphenyl group instead of a quinoline ring.

    2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: Contains a dihydro-2-oxoquinoline ring.

    2-Amino-3-quinolin-4-yl-propionic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of an amino acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-Amino-3-(2-methylquinolin-4-yl)propanoic acid, a compound featuring a quinoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with enzymes and receptors, as well as its therapeutic potential in various diseases.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline moiety, which is known to enhance biological interactions. The specific arrangement of functional groups contributes to its activity against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological properties, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential : Studies have indicated that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary findings suggest that this compound could possess antimicrobial properties against certain pathogens.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as a probe in enzyme-substrate interaction studies, influencing metabolic pathways and enzyme activity.
  • Receptor Binding : Its binding affinity to various receptors has been investigated, contributing to its profile as a potential drug candidate.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, suggesting its utility in cancer therapy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study assessed the compound's anti-inflammatory properties using a carrageenan-induced rat paw model. Results indicated significant inhibition of inflammation compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Study 2: Anticancer Activity

In vitro assays on human lymphoma cell lines revealed that this compound exhibited an IC50 value indicative of effective cytotoxicity. The compound's mechanism involved apoptosis induction through mitochondrial pathways .

Study 3: Antimicrobial Properties

The antimicrobial activity was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultsReference
Anti-inflammatoryCarrageenan-induced rat modelSignificant inhibition
AnticancerHuman lymphoma cell linesIC50 value indicating cytotoxicity
AntimicrobialVarious bacterial strainsMIC values 8–32 µg/mL

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-amino-3-(2-methylquinolin-4-yl)propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-8-6-9(7-11(14)13(16)17)10-4-2-3-5-12(10)15-8/h2-6,11H,7,14H2,1H3,(H,16,17)

InChI Key

BMRTYMNERRJGFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(C(=O)O)N

Origin of Product

United States

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